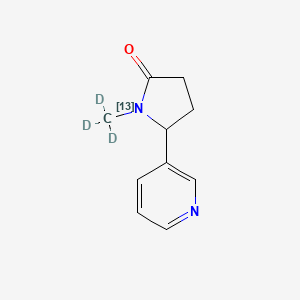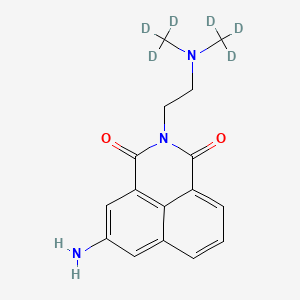
rac-Cotinine-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-Cotinine-13C,d3: is a stable isotope-labeled analog of cotinine, which is a major metabolite of nicotine in humans. The compound is labeled with carbon-13 and deuterium, making it useful in various research applications, particularly in the fields of pharmacokinetics and toxicology . The molecular formula of this compound is C9(13C)H9D3N2O, and it has a molecular weight of 180.23 .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of rac-Cotinine-13C,d3 typically involves the synthesis of cotinine followed by the incorporation of carbon-13 and deuterium isotopes. The synthetic route generally includes the following steps:
Synthesis of Cotinine: Cotinine is synthesized from nicotine through oxidation. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Isotope Labeling: The synthesized cotinine is then subjected to isotope labeling. Carbon-13 and deuterium are introduced into the molecule through specific chemical reactions that replace the hydrogen atoms with deuterium and the carbon atoms with carbon-13.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
化学反応の分析
Types of Reactions: rac-Cotinine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cotinine N-oxide.
Reduction: Reduction reactions can convert cotinine back to nicotine.
Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as chlorine and bromine are used for substitution reactions.
Major Products:
Oxidation: Cotinine N-oxide.
Reduction: Nicotine.
Substitution: Halogenated cotinine derivatives.
科学的研究の応用
rac-Cotinine-13C,d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used to study the metabolism and excretion of nicotine and its metabolites in the human body.
Toxicology: Helps in understanding the toxicological effects of nicotine and its metabolites.
Environmental Research: Used to trace the environmental fate of nicotine and its metabolites.
Medical Research: Investigates the role of nicotine metabolites in various diseases, including neurological and psychiatric disorders.
作用機序
rac-Cotinine-13C,d3 exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the nervous system. The compound acts as a weak agonist of these receptors, modulating neurotransmitter release and influencing various physiological processes. It has been shown to facilitate memory, cognition, and emotional responding. Additionally, cotinine has antidepressant properties and reduces cognitive impairment associated with disease and stress .
類似化合物との比較
Cotinine: The non-labeled analog of rac-Cotinine-13C,d3.
Nicotine: The parent compound from which cotinine is derived.
Cotinine N-oxide: An oxidized metabolite of cotinine.
Comparison: this compound is unique due to its stable isotope labeling, which makes it particularly useful in research applications that require precise tracking and quantification of the compound. Unlike cotinine and nicotine, this compound provides enhanced sensitivity and specificity in analytical techniques such as mass spectrometry .
特性
IUPAC Name |
5-pyridin-3-yl-1-(trideuterio(113C)methyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(CCC1=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)



